molecular formula C7H10O5 B14027463 (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

Cat. No.: B14027463
M. Wt: 174.15 g/mol
InChI Key: IXJAJAOTVFAFBN-FBCQKBJTSA-N
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Description

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is an organic compound with a unique structure that includes an oxirane ring, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diethyl oxalate and methyl iodide in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-ethyl-3-methyloxirane: Similar structure but with different substituents.

    cis-2,3-dimethyloxirane: A stereoisomer with different spatial arrangement of atoms.

    trans-2,3-dimethyloxirane: Another stereoisomer with a different configuration.

Uniqueness

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

dimethyl (2S,3S)-2-methyloxirane-2,3-dicarboxylate

InChI

InChI=1S/C7H10O5/c1-7(6(9)11-3)4(12-7)5(8)10-2/h4H,1-3H3/t4-,7+/m1/s1

InChI Key

IXJAJAOTVFAFBN-FBCQKBJTSA-N

Isomeric SMILES

C[C@]1([C@H](O1)C(=O)OC)C(=O)OC

Canonical SMILES

CC1(C(O1)C(=O)OC)C(=O)OC

Origin of Product

United States

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